

# Application Notes and Protocols for CS-917

## Treatment of Isolated Primary Hepatocytes

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### Compound of Interest

Compound Name: (Rac)-Managlinat dialanetil

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## Introduction

Primary hepatocytes are a critical in vitro model for studying liver function, drug metabolism, and toxicology. The isolation of viable and functional hepatocytes is a crucial first step for a wide range of experiments. This document provides a detailed protocol for the isolation of primary hepatocytes using the two-step collagenase perfusion method, followed by a protocol for the treatment of these cells with CS-917.

CS-917 is the prodrug of MB05032, a potent and selective inhibitor of fructose 1,6-bisphosphatase (FBPase), a key regulatory enzyme in the hepatic gluconeogenesis pathway. [1][2] By inhibiting FBPase, CS-917 effectively reduces hepatic glucose production, making it a compound of interest for the study and potential treatment of type 2 diabetes. [1][3] These protocols are designed to provide a reproducible method for studying the effects of CS-917 on hepatocyte glucose metabolism.

## I. Protocol for Isolation of Primary Hepatocytes

This protocol is based on the widely used two-step collagenase perfusion technique, which is considered the gold standard for obtaining high yields of viable hepatocytes. [4][5]

## Materials

- Perfusion Buffer I (Calcium-free HBSS): Hank's Balanced Salt Solution without  $\text{CaCl}_2$  and  $\text{MgSO}_4$ , supplemented with 0.5 mM EGTA and 25 mM HEPES.
- Perfusion Buffer II (Digestion Medium): Williams' Medium E supplemented with 0.05% w/v Collagenase Type IV and 5 mM  $\text{CaCl}_2$ .
- Wash Medium: Williams' Medium E supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1  $\mu\text{M}$  Dexamethasone.
- Plating Medium: Williams' Medium E supplemented with 5% FBS, 1% Penicillin-Streptomycin, 1  $\mu\text{M}$  Dexamethasone, and 1  $\mu\text{M}$  Insulin.
- Surgical Instruments: Scissors, forceps, hemostats, and silk suture.
- Perfusion System: Peristaltic pump, tubing, bubble trap, and a 20G catheter.
- Water Bath (37°C)
- Laminar Flow Hood
- Centrifuge
- Cell Culture Plates/Dishes (Collagen-coated)
- Trypan Blue Solution
- Hemocytometer or Automated Cell Counter

## Experimental Protocol: Two-Step Collagenase Perfusion

- Preparation:
  - Anesthetize the animal (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.
  - Sterilize the surgical area with 70% ethanol.
  - Set up the perfusion system, ensuring all tubing is filled with Perfusion Buffer I and free of air bubbles. Warm the buffer to 37°C.

- Surgical Procedure:
  - Make a midline incision in the abdomen to expose the peritoneal cavity.
  - Carefully move the intestines to the side to locate the portal vein and inferior vena cava (IVC).
  - Place a loose ligature around the portal vein.
  - Carefully insert the 20G catheter into the portal vein and secure it with the ligature.
- Perfusion - Step 1 (Wash):
  - Immediately begin perfusing the liver with Perfusion Buffer I at a flow rate of 5-10 mL/min (for a mouse).
  - Cut the IVC to allow the perfusate to flow out.
  - Continue perfusion until the liver becomes pale, indicating that the blood has been washed out (approximately 5-10 minutes).
- Perfusion - Step 2 (Digestion):
  - Switch the perfusion to Perfusion Buffer II (Digestion Medium), which has been pre-warmed to 37°C.
  - Continue the perfusion for 10-15 minutes. The liver should become swollen and soft.
- Hepatocyte Isolation:
  - Carefully excise the digested liver and transfer it to a sterile petri dish containing Wash Medium.
  - Gently tease the liver apart using sterile forceps to release the hepatocytes.
  - Filter the resulting cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
- Cell Washing and Purification:

- Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C.
- Carefully aspirate the supernatant, which contains non-parenchymal cells and dead hepatocytes.
- Gently resuspend the hepatocyte pellet in 10 mL of cold Wash Medium.
- Repeat the centrifugation and washing steps two more times.
- Cell Viability and Counting:
  - After the final wash, resuspend the cell pellet in a known volume of Plating Medium.
  - Mix a small aliquot of the cell suspension with Trypan Blue solution (e.g., 1:1 ratio).
  - Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.
  - Calculate the cell yield and viability. A successful isolation should yield >80% viability.
- Cell Plating:
  - Dilute the hepatocyte suspension to the desired seeding density in pre-warmed Plating Medium.
  - Seed the cells onto collagen-coated plates or dishes.
  - Incubate at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>. Allow the cells to attach for at least 4-6 hours before proceeding with any treatment.

## Data Presentation: Expected Hepatocyte Isolation Yield and Viability

| Parameter        | Expected Range (per mouse liver) |
|------------------|----------------------------------|
| Total Cell Yield | 20 - 60 million cells            |
| Cell Viability   | > 80%                            |
| Purity           | > 90% hepatocytes                |

## II. Protocol for CS-917 Treatment of Isolated Hepatocytes

This protocol describes the treatment of isolated primary hepatocytes with CS-917 to assess its effect on gluconeogenesis.

### Materials

- Isolated Primary Hepatocytes (plated as described above)
- CS-917 Stock Solution: Prepare a concentrated stock solution of CS-917 in a suitable solvent (e.g., DMSO). Store at -20°C.
- Treatment Medium: Serum-free Williams' Medium E containing desired concentrations of CS-917.
- Gluconeogenic Substrates: Lactate (e.g., 10 mM) and Pyruvate (e.g., 1 mM).
- Glucose Assay Kit
- Cell Lysis Buffer
- Protein Assay Kit

### Experimental Protocol: CS-917 Treatment and Glucose Output Assay

- Hepatocyte Culture Preparation:
  - After allowing the hepatocytes to attach for 4-6 hours, aspirate the Plating Medium.
  - Wash the cells once with sterile PBS.
  - Incubate the cells in serum-free medium for at least 2 hours to acclimatize.
- CS-917 Treatment:

- Prepare the Treatment Medium by diluting the CS-917 stock solution to the desired final concentrations. Include a vehicle control (e.g., DMSO at the same concentration as the highest CS-917 dose).
- Aspirate the serum-free medium and add the Treatment Medium (containing CS-917 or vehicle) to the respective wells.
- Pre-incubate the cells with CS-917 for a specified period (e.g., 1-2 hours).
- Induction of Gluconeogenesis:
  - After the pre-incubation period, add the gluconeogenic substrates (lactate and pyruvate) to the wells.
  - Incubate for the desired time course (e.g., 3, 6, 12, 24 hours).
- Sample Collection:
  - At each time point, collect an aliquot of the culture medium from each well for glucose measurement.
  - After the final time point, wash the cells with PBS and lyse them using a suitable cell lysis buffer.
- Data Analysis:
  - Measure the glucose concentration in the collected media samples using a glucose assay kit.
  - Measure the total protein concentration in the cell lysates using a protein assay kit.
  - Normalize the glucose output to the total protein content for each well to account for any differences in cell number.
  - Compare the glucose output in CS-917-treated wells to the vehicle-treated control wells.

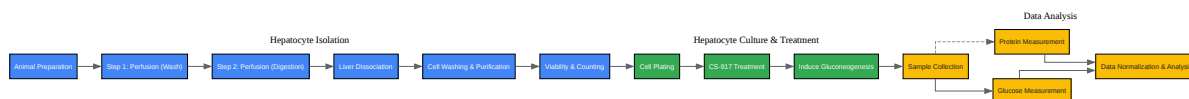
## Data Presentation: Example of Expected Glucose Output Inhibition by CS-917

| CS-917 Concentration (μM) | Glucose Output (nmol/mg protein/hr) | % Inhibition |
|---------------------------|-------------------------------------|--------------|
| 0 (Vehicle)               | 150 ± 12                            | 0            |
| 1                         | 115 ± 9                             | 23.3         |
| 10                        | 78 ± 7                              | 48.0         |
| 50                        | 45 ± 5                              | 70.0         |
| 100                       | 32 ± 4                              | 78.7         |

Data are representative and may vary depending on experimental conditions.

## III. Visualizations

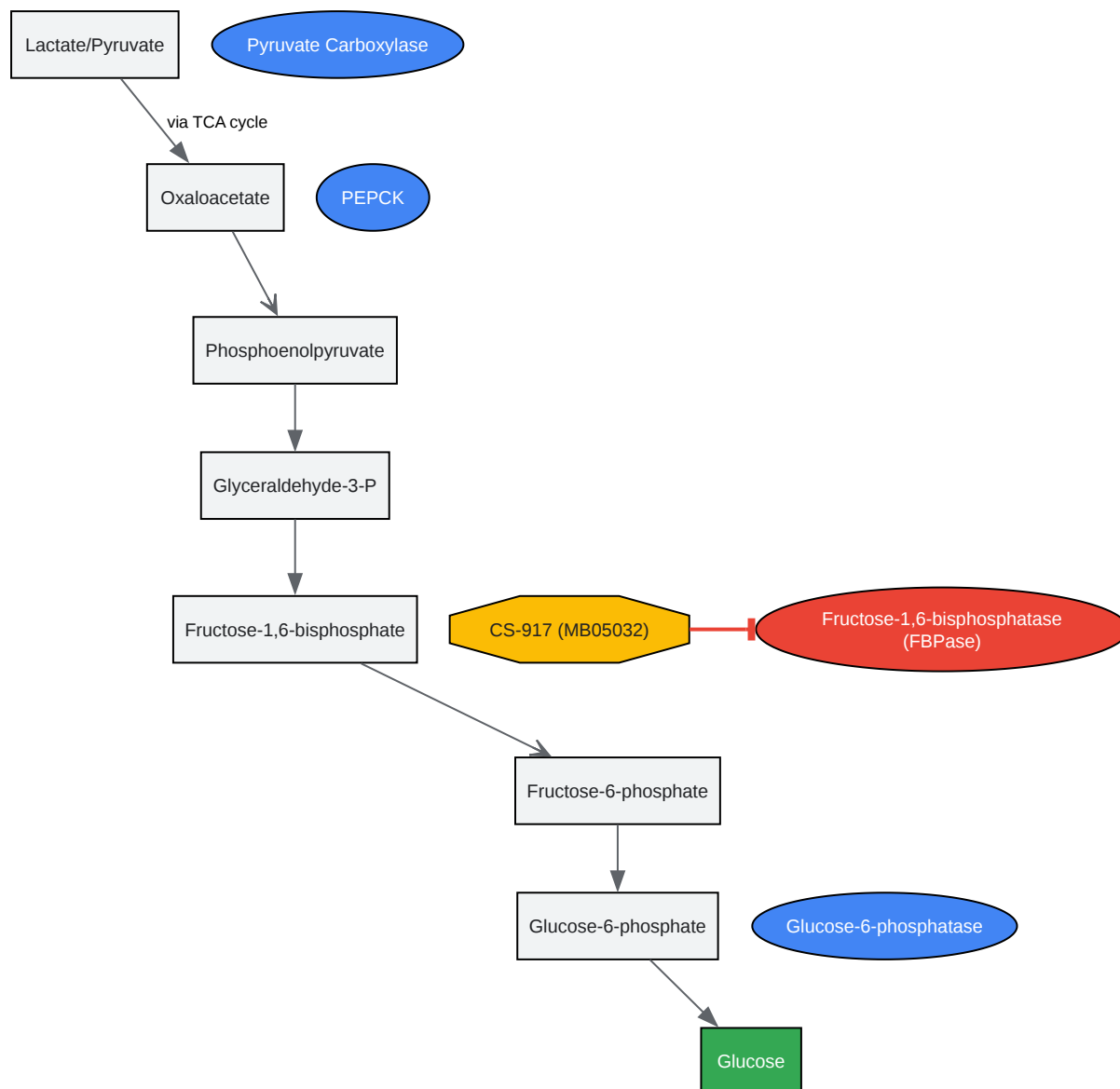
### Experimental Workflow



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Caption: Experimental workflow for hepatocyte isolation and CS-917 treatment.

## Signaling Pathway: Hepatic Gluconeogenesis and Site of CS-917 Action





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Caption: Hepatic gluconeogenesis pathway and the inhibitory action of CS-917.

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